molecular formula C6H15N3 B2842529 2-(Diethylamino)ethanimidamide CAS No. 885959-89-7

2-(Diethylamino)ethanimidamide

Cat. No.: B2842529
CAS No.: 885959-89-7
M. Wt: 129.207
InChI Key: BMFVLJDYYWMBHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Diethylamino)ethanimidamide is an organic compound with the molecular formula C6H15N3. It is characterized by its solid form and is known for its distinctive chemical properties. This compound is utilized in various research and development applications due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethylamino)ethanimidamide typically involves the reaction of diethylamine with an appropriate precursor under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the temperature maintained at a specific range to ensure optimal yield. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The compound is then packaged and stored under appropriate conditions to maintain its stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions: 2-(Diethylamino)ethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Diethylamino)ethanimidamide finds applications in several scientific fields:

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethanimidamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, enzyme inhibition, and receptor activation .

Comparison with Similar Compounds

  • 2-(1-Methyl-4-piperidinyl)ethanimidamide
  • 2-(2-Methoxyphenyl)ethanimidamide
  • 2-(3,4-Difluorophenyl)ethanimidamide

Comparison: 2-(Diethylamino)ethanimidamide is unique due to its specific diethylamino group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(diethylamino)ethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3/c1-3-9(4-2)5-6(7)8/h3-5H2,1-2H3,(H3,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFVLJDYYWMBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.